![molecular formula C20H31ClN2O B2894964 1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride CAS No. 2418729-89-0](/img/structure/B2894964.png)
1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride is a useful research compound. Its molecular formula is C20H31ClN2O and its molecular weight is 350.93. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurological Disorders and Treatment
Research on compounds structurally similar to the one mentioned often focuses on their potential therapeutic applications in treating neurological disorders. For instance, compounds acting on the central nervous system, such as certain piperidine derivatives, have been explored for their effects on Parkinson's disease and schizophrenia. These studies aim to understand the neurochemical pathways affected by these compounds and their potential benefits in treating neurological symptoms or cognitive deficits.
- Parkinson's Disease: Studies have shown that certain analogs related to the piperidine structure can induce parkinsonism in humans, suggesting a selective toxicity to neurons in the substantia nigra. This has implications for understanding the neurotoxic mechanisms of parkinsonism and developing protective strategies against such neurodegenerative effects (Langston et al., 1983).
Oncology Research
Compounds with a similar structural framework have been investigated for their interactions with DNA and potential carcinogenic effects. The research in this area aims to elucidate the mechanisms by which these compounds contribute to cancer risk, focusing on their metabolic activation and formation of DNA adducts. This knowledge is crucial for assessing the carcinogenic potential of new drugs and chemicals.
- Carcinogenic Potential: The metabolism and DNA adduct formation of heterocyclic amines, which share some structural similarities with the compound , have been extensively studied. These compounds are formed during the cooking of meat and are known to be carcinogenic in animals. Research in this area aims to understand their metabolism in humans and the formation of DNA adducts, which are critical steps in carcinogenesis (Turteltaub et al., 1999).
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics and metabolism of compounds with similar structures is crucial for their development as therapeutic agents. This research focuses on how these compounds are absorbed, distributed, metabolized, and excreted in the body. Such studies are essential for determining the safety and efficacy of these compounds as drugs.
- Metabolic Pathways: The disposition and metabolism of novel receptor antagonists and inhibitors, such as those targeting the ErbB/vascular endothelial growth factor receptor, have been investigated. These studies aim to identify the metabolic pathways, assess the extent of metabolism, and understand the excretion patterns of these compounds, which is crucial for their safe and effective use in therapy (Christopher et al., 2010).
Propiedades
IUPAC Name |
1-[4-(1-amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O.ClH/c1-19(2,15-21)16-8-12-22(13-9-16)18(23)14-20(10-11-20)17-6-4-3-5-7-17;/h3-7,16H,8-15,21H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULICYXTWKPOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1CCN(CC1)C(=O)CC2(CC2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2894881.png)
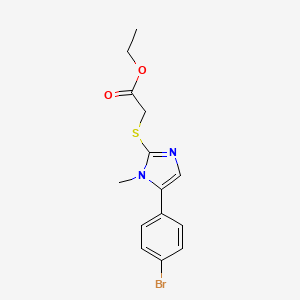
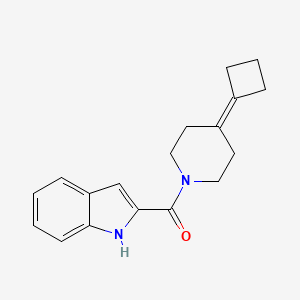
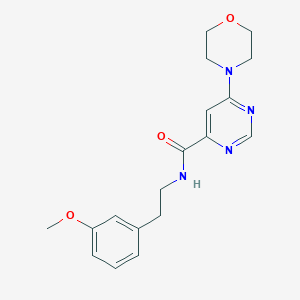
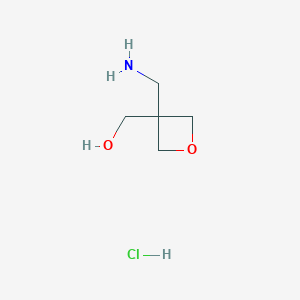
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2894888.png)
![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone](/img/structure/B2894891.png)
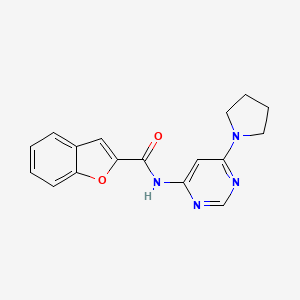
![N-[1-(Pyridine-4-carbonyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2894893.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2894895.png)
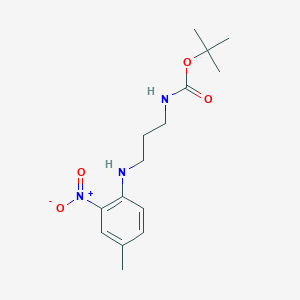
![N-(3-acetylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2894898.png)

![3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B2894904.png)